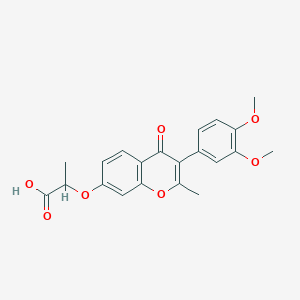

2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid

Description

This compound belongs to the chromen-4-one (flavone) family, characterized by a bicyclic core structure (4H-chromen-4-one) substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a propanoic acid moiety linked via an ether bond at position 6. Its molecular formula is C₂₂H₂₀O₇, with a molecular weight of 396.39 g/mol. The 3,4-dimethoxyphenyl and methyl groups contribute to lipophilicity, while the propanoic acid enhances solubility in polar solvents. This structural arrangement is associated with bioactivity in metabolic and inflammatory pathways, as observed in preclinical studies .

Properties

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-11-19(13-5-8-16(25-3)18(9-13)26-4)20(22)15-7-6-14(10-17(15)28-11)27-12(2)21(23)24/h5-10,12H,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWCMWFBICKMQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid typically involves multiple steps. One common method starts with the preparation of the chromenone core, followed by the introduction of the 3,4-dimethoxyphenyl group and the propanoic acid side chain. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other chromen-4-one derivatives, but subtle modifications significantly alter its physicochemical and biological properties. Below is a comparative analysis:

Key Findings

Substituent Effects :

- Methoxy/Methyl Groups : Increase metabolic stability and binding affinity to hydrophobic pockets in enzymes (e.g., lucidenic acid D2 modulation) .

- Chloro/Ethyl Groups : Enhance lipophilicity and membrane permeability, critical for CNS-targeted compounds .

- Glycosylation : Improves solubility but may reduce bioavailability due to larger molecular size .

Biological Activity: The parent compound’s propanoic acid group is critical for interacting with carboxylate-binding domains in metabolic enzymes. Amino-indolyl derivatives (e.g., 6d) exhibit antiviral activity, likely due to enhanced hydrogen bonding with HCV protease .

Synthetic Considerations :

- The parent compound’s synthesis is more straightforward (95% purity reported) compared to glycosylated derivatives, which require complex coupling steps .

Data Tables

Table 1: Physicochemical Properties

| Property | Parent Compound | Glycosylated Derivative | Chloro-Ethyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 396.39 | 628.52 | 296.70 |

| LogP (Predicted) | 3.2 | 1.8 | 4.1 |

| Solubility (mg/mL, H₂O) | 0.12 | 2.5 | 0.05 |

Biological Activity

The compound 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid is a derivative of chromen and has garnered interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure can be described as a chromen derivative with a propanoic acid moiety. The synthesis typically involves the reaction of chromen derivatives with propanoic acid under controlled conditions, often utilizing various catalysts to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar chromen derivatives. For instance, compounds with structural similarities have been shown to exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives similar to our compound displayed IC50 values ranging from 0.69 µM to 11 µM against HeLa cells, outperforming standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .

The proposed mechanism of action for these compounds includes:

- Histone Deacetylase Inhibition (HDACi) : Several chromen derivatives act as HDAC inhibitors, which are crucial in regulating gene expression related to cancer progression .

- Apoptosis Induction : These compounds may trigger apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death and reduced tumor growth.

Case Studies

- In Vitro Studies : A series of experiments conducted on HeLa cells showed that treatment with the compound resulted in significant cell cycle arrest and apoptosis, indicating its potential as an anticancer agent.

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has identified key functional groups that enhance biological activity. Substituents like methoxy groups on the phenyl ring appear to increase potency by improving solubility and interaction with biological targets .

Data Tables

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Doxorubicin | 2.29 | DNA intercalation |

| Compound A | 0.69 | HDAC inhibition |

| Compound B | 11 | Apoptosis induction |

Recent Advances

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its analogs. Techniques such as mechanochemical synthesis have been employed to minimize environmental impact while maximizing yield .

Toxicity Studies

Preliminary toxicity studies indicate that while some derivatives show promising anticancer activity, they may also exhibit cytotoxic effects on normal cells. Therefore, further research is needed to optimize the therapeutic window.

Q & A

Q. What are the key synthetic routes for preparing 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid?

The synthesis typically involves a multi-step approach:

Core Chromen Formation : Condensation of 3,4-dimethoxybenzaldehyde with methyl-substituted resorcinol derivatives under acidic conditions to form the chromen-4-one scaffold .

Etherification : Reaction of 7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl derivatives with ethyl bromoacetate in anhydrous acetone using potassium carbonate as a base, followed by hydrolysis of the ester to yield the propanoic acid moiety .

Purification : Recrystallization or column chromatography to isolate the final product.

Key Considerations: Optimize reaction time and temperature to prevent side reactions (e.g., over-oxidation) .

Q. How can researchers confirm the identity and purity of this compound?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Verify aromatic protons (δ 6.5–8.0 ppm for chromen and methoxyphenyl groups) and carboxylic acid proton (δ ~12 ppm) .

- FTIR : Confirm C=O stretch (~1700 cm⁻¹ for chromen-4-one and carboxylic acid) .

- Chromatography : HPLC with UV detection (λ ~280–320 nm for chromen absorption) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS to confirm molecular weight (expected [M-H]⁻ ion at m/z ~396) .

Q. What preliminary assays are recommended to evaluate its bioactivity?

- In Vitro Enzymatic Assays :

- Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to anti-inflammatory chromen derivatives .

- Screen for kinase inhibition (e.g., tyrosine kinases) using fluorescence-based assays .

- Cellular Assays :

- Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) .

- Antioxidant activity via DPPH or FRAP assays .

Advanced Research Questions

Q. How can structural modifications enhance target specificity in chromen derivatives?

- Substituent Analysis :

- SAR Studies :

- Synthesize analogs with varying methoxy positions (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) and evaluate activity shifts .

Q. How to resolve contradictions in reported bioactivity data for this compound?

- Experimental Replication :

- Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Orthogonal Validation :

- Confirm COX-2 inhibition via both enzymatic assays and prostaglandin E₂ (PGE₂) ELISA .

- Cross-validate cytotoxicity results using clonogenic assays vs. ATP-based viability tests .

Q. What computational tools are effective for studying its pharmacokinetic properties?

- ADMET Prediction :

- Use SwissADME to predict logP (~2.5), solubility (moderate), and blood-brain barrier permeability (low) .

- Simulate metabolic pathways (e.g., demethylation of methoxy groups) via GLORY or MetaPrint2D .

- Docking Studies :

- Perform molecular docking (AutoDock Vina) to identify binding modes with COX-2 or estrogen receptors .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Optimization :

- Transition from batch to flow chemistry for esterification steps to improve yield (>80%) .

- Replace toxic solvents (e.g., acetone) with greener alternatives (e.g., ethyl acetate) .

- Purification :

Methodological Considerations

Q. How to design a study investigating its mechanism of action?

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

- Proteomics : SILAC labeling to quantify protein expression changes in signaling pathways (e.g., MAPK/ERK) .

- Kinase Profiling : Use a kinase inhibitor library (e.g., PamGene) to map target engagement .

Q. What in vivo models are suitable for evaluating therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.